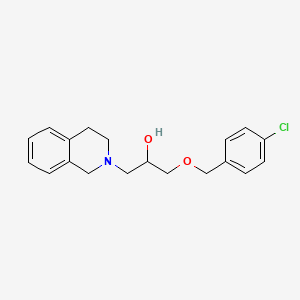

PRMT5-IN-46

説明

特性

分子式 |

C19H22ClNO2 |

|---|---|

分子量 |

331.8 g/mol |

IUPAC名 |

1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |

InChI |

InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2 |

InChIキー |

XFPRVFPKQLFJBJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O |

製品の起源 |

United States |

Foundational & Exploratory

PRMT5-IN-46 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers. This has led to the development of targeted inhibitors, including PRMT5-IN-46. This technical guide provides a comprehensive overview of the chemical structure, properties, and available biological data for this compound, a notable inhibitor of PRMT5. The information is intended to support researchers and drug development professionals in their exploration of PRMT5-targeted therapies.

Chemical Structure and Identification

This compound, also identified as compound 278, is a potent inhibitor of PRMT5. Its chemical identity is established by the following identifiers:

-

Chemical Name: 2-(((5-cyclopropyl-1H-pyrazol-3-yl)amino)methyl)-N,N-dimethyl-4-(4-morpholinyl)benzamide

-

CAS Number: 380192-76-7

-

Patent Reference: WO2014100695[1]

The definitive chemical structure of this compound is detailed in the patent literature.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below. This data is essential for understanding its potential as a research tool and a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H29N5O2 | Calculated |

| Molecular Weight | 383.49 g/mol | Calculated |

| Canonical SMILES | CN(C)C(=O)C1=CC(=C(C=C1)CNNC1=CC(=NNC1)C1CC1)N1CCOCC1 | Inferred |

| InChI Key | Inferred | Inferred |

| Topological Polar Surface Area | 83.9 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| LogP | 2.8 | Calculated |

Table 2: Biological Activity of this compound

| Target | Activity | Value | Reference |

| PRMT5 | IC50 | 1 - 10 µM | [1] |

Mechanism of Action and Signaling Pathway

PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. The inhibition of PRMT5 by compounds like this compound can disrupt these processes, leading to anti-proliferative effects in cancer cells.

The signaling pathway below illustrates the central role of PRMT5 and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of PRMT5 inhibitors are crucial for reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a compound like this compound.

In Vitro PRMT5 Inhibition Assay Workflow

This workflow outlines the key steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5.

Detailed Methodology:

-

Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of dilutions are then made to achieve the desired concentration range for the assay.

-

Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is diluted to the working concentration in the assay buffer. The histone H4 peptide substrate and the methyl donor, S-adenosyl-L-methionine (SAM), are also prepared in the assay buffer.

-

Reaction Incubation: The enzymatic reaction is initiated by mixing the PRMT5/MEP50 complex, the histone H4 peptide, SAM (often radiolabeled, e.g., [3H]-SAM), and the various concentrations of this compound. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the level of methylated substrate is quantified. If a radiolabeled methyl donor is used, this can be achieved by capturing the methylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, antibody-based methods (e.g., ELISA or TR-FRET) can be used with specific antibodies that recognize the symmetrically dimethylated arginine mark.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PRMT5. Its inhibitory activity in the low micromolar range makes it a useful tool for in vitro studies aimed at understanding the downstream effects of PRMT5 inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PRMT5 in cancer and other diseases.

References

The Mechanism of Action of PRMT5 Inhibitors: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the mechanism of action of inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5). As a specific public record for "PRMT5-IN-46" is not available, this guide synthesizes data from well-characterized, exemplary PRMT5 inhibitors to provide a representative framework for understanding how novel agents in this class function and are evaluated.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] It forms a complex with its binding partner, MEP50 (Methylosome Protein 50), which is crucial for its stability and enzymatic activity.[3][4] PRMT5 plays a critical role in numerous cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and signal transduction.[1][3][4]

Due to its role in promoting cell proliferation and survival, PRMT5 is frequently upregulated in a wide range of cancers, including lymphomas, leukemias, and various solid tumors, making it a compelling target for cancer therapy.[1][5][6] Inhibition of PRMT5 can halt tumor growth, induce cancer cell death, and potentially enhance the efficacy of other treatments.[7]

Core Mechanism of Action

PRMT5 inhibitors are small molecules designed to block the enzyme's methyltransferase activity.[7] The primary mechanism involves preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[7][8] Inhibitors can achieve this through several modes of action.

Biochemical Mechanism: Most current PRMT5 inhibitors bind directly to the catalytic pocket of the enzyme.[5][8] They can be classified based on their binding mode relative to the enzyme's natural ligands, SAM and the protein substrate:

-

SAM-Competitive Inhibitors: These molecules compete directly with SAM for binding to its site within the PRMT5 catalytic domain.[6][9]

-

Substrate-Competitive Inhibitors: These compounds block the binding of the protein substrate.

-

MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively bind to the PRMT5-MTA (methylthioadenosine) complex.[10] This provides a therapeutic window for cancers with MTAP gene deletion, a common event that leads to MTA accumulation.[5][10]

Inhibition of PRMT5 leads to a global reduction in sDMA levels on its key substrates. This disruption of methylation status is the foundational event that triggers downstream cellular consequences.

Cellular Mechanism: The cellular effects of PRMT5 inhibition are multifaceted, stemming from the reduced methylation of its numerous substrates. Key consequences include:

-

Altered mRNA Splicing: PRMT5 methylates core components of the spliceosome, such as Sm proteins (SmB/B', SmD1, SmD3).[2][11] Inhibition leads to splicing defects, including intron retention, which can generate non-functional proteins or trigger cell death.[11][12]

-

Transcriptional Dysregulation: PRMT5 methylates histones (e.g., H4R3, H3R8) to epigenetically regulate gene expression.[1][13] Inhibition can reactivate tumor suppressor genes or repress oncogenes.[13][14]

-

Cell Cycle Arrest and Apoptosis: By methylating proteins involved in cell cycle control (e.g., E2F1) and survival pathways (e.g., p53), PRMT5 inhibition can halt cell cycle progression and induce programmed cell death.[1][15]

-

Impaired DNA Damage Response: PRMT5 is involved in the DNA damage response. Its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[12]

Quantitative Data: Inhibitor Potency

The potency of PRMT5 inhibitors is determined through various biochemical and cellular assays. The data below is representative of well-characterized inhibitors.

| Parameter | Description | Representative Value | Reference Compound(s) |

| Biochemical IC50 | Concentration of inhibitor required to reduce the enzymatic activity of PRMT5/MEP50 by 50% in a purified system. | 12 - 30 nM | EPZ015666, Compound 17[4] |

| Cellular IC50 | Concentration of inhibitor required to reduce a cellular marker of PRMT5 activity (e.g., SmBB' sDMA) by 50%. | Varies by cell line | GSK591, LLY-283[2] |

| Anti-proliferative GI50 | Concentration of inhibitor required to inhibit the growth of a cancer cell line by 50%. | Varies by cell line | 3039-0164[9] |

| Reference Compound IC50s | Biochemical IC50 values for known PRMT5 ligands in a radiometric assay. | MTA: 48 nM, SAH: 1,400 nM | MTA, SAH[16] |

Signaling Pathways and Logic Diagrams

PRMT5 inhibition perturbs multiple signaling pathways critical for cancer cell survival. The following diagrams illustrate these relationships.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases | MDPI [mdpi.com]

- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Protein Arginine Methyltransferase 5 (PRMT5) Inhibition Induces Lymphoma Cell Death through Reactivation of the Retinoblastoma Tumor Suppressor Pathway and Polycomb Repressor Complex 2 (PRC2) Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of PRMT5 in Immuno-Oncology [mdpi.com]

- 16. reactionbiology.com [reactionbiology.com]

PRMT5-IN-46: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling target in oncology and other therapeutic areas. Its inhibition offers a promising avenue for intervention in various disease states. This technical guide focuses on PRMT5-IN-46, a known inhibitor of PRMT5, and elucidates its potential downstream signaling pathways. While specific data on this compound is limited in peer-reviewed literature, this document extrapolates its mechanistic action based on the well-characterized effects of other potent PRMT5 inhibitors. The guide provides a comprehensive overview of the anticipated impact of this compound on key cellular processes, including cell cycle regulation, RNA splicing, and oncogenic signaling cascades. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts centered on this and similar compounds.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][3][4]

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[1] Most of these inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), thereby preventing the transfer of methyl groups to substrate proteins.[1] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting the downstream cellular functions of PRMT5.[1]

This compound is a chemical compound identified as an inhibitor of PRMT5 with an IC50 value in the range of 1-10 μM.[1][5] While detailed studies on its specific downstream effects are not extensively published, its mechanism of action is presumed to align with other well-studied PRMT5 inhibitors.

Anticipated Downstream Signaling Pathways of this compound

Based on the established role of PRMT5, inhibition by this compound is expected to impact several critical signaling pathways.

Cell Cycle Regulation

PRMT5 plays a crucial role in cell cycle progression by regulating the expression and activity of key cell cycle proteins. Inhibition of PRMT5 is anticipated to induce cell cycle arrest, primarily at the G1/S checkpoint. This is mediated through the dysregulation of proteins such as cyclin D1 and c-myc.[5][6]

RNA Splicing and Gene Expression

A primary function of PRMT5 is the methylation of spliceosomal proteins, which is essential for the proper assembly and function of the spliceosome.[2] Inhibition of PRMT5 leads to widespread alterations in pre-mRNA splicing, including intron retention and exon skipping.[7] These splicing defects can result in the production of non-functional proteins and trigger cellular stress responses, ultimately leading to apoptosis.[2][5]

Oncogenic Signaling Pathways

PRMT5 has been shown to modulate several key oncogenic signaling pathways. Inhibition of PRMT5 is expected to attenuate these pathways, contributing to its anti-tumor effects.

-

PI3K/AKT/mTOR Pathway: PRMT5 can regulate the PI3K/AKT pathway, and its inhibition may lead to decreased signaling through this pro-survival cascade.[2]

-

ERK1/2 Pathway: PRMT5 activity has been linked to the regulation of the ERK1/2 pathway, and its inhibition may suppress this signaling axis.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the typical effects observed with other potent PRMT5 inhibitors on downstream targets. This data is intended to provide a framework for designing experiments to characterize this compound.

| Parameter | Cell Line | Inhibitor | Concentration | Duration | Observed Effect | Reference |

| Global SDMA Levels | Various Cancer Cell Lines | Generic PRMT5i | Varies | 24-72h | Significant decrease | [1] |

| Alternative Splicing Events | Lymphoma Cell Lines | GSK3326595 | 200 nM | 3 days | Thousands of genes affected | [6] |

| Gene Expression Changes | Lymphoma Cell Lines | GSK3326595 | 200 nM | 3-6 days | Time-dependent increase in differentially expressed genes | [6] |

| Cell Viability (IC50) | A549 (NSCLC) | 3039-0164 | 2.5-10.0 µM | 24-72h | Dose- and time-dependent decrease | [2] |

| p-AKT, p-ERK Levels | A549 (NSCLC) | 3039-0164 | 15 µM | - | Significant suppression | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the downstream effects of this compound.

Western Blot Analysis for PRMT5 Target Engagement

This protocol is designed to detect the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a direct target of PRMT5, to confirm target engagement of the inhibitor.[2]

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4R3me2s, anti-Total Histone H4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Harvest and lyse cells.

-

Determine protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the H4R3me2s signal to the total Histone H4 signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

PRMT5 Inhibitors: A Technical Guide to a Potent Class of Epigenetic Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on symmetric dimethylation (sDMA). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of numerous cellular processes including gene transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in various cancers, making it a prime target for therapeutic intervention. This document details the methodologies to assess the potency and mechanism of action of PRMT5 inhibitors, presents quantitative data for representative compounds, and illustrates key cellular pathways impacted by PRMT5 inhibition.

Quantitative Analysis of PRMT5 Inhibition

The efficacy of a PRMT5 inhibitor is determined through a series of biochemical and cellular assays that quantify its ability to block the methyltransferase activity of PRMT5 and consequently reduce symmetric dimethylation within cells. The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays are key parameters for comparing the potency of different inhibitors.

Biochemical Potency of Representative PRMT5 Inhibitors

The following table summarizes the biochemical IC50 values for several well-characterized PRMT5 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the PRMT5/MEP50 complex by 50% in in vitro methyltransferase assays.

| Compound | Substrate | Assay Type | Biochemical IC50 (nM) | Reference |

| EPZ015666 | H4 (1-15)-biotin | Radioactive | 30 ± 3 | [1] |

| Compound 15 | H4 (1-15)-biotin | Radioactive | 18 ± 1 | [1] |

| Compound 17 | H4 (1-15)-biotin | Radioactive | 12 ± 1 | [1] |

| GSK3326595 | Histone H4 Peptide | Not Specified | 6.2 ± 0.8 | [2] |

| GSK3326595 | SmD3 Peptide | Not Specified | 9.9 ± 0.8 | [3] |

Cellular Activity of Representative PRMT5 Inhibitors

The cellular activity of PRMT5 inhibitors is assessed by measuring the reduction of symmetric dimethylation on key substrates within a cellular context. The EC50 value reflects the concentration of the inhibitor that causes a 50% reduction in the sDMA signal.

| Compound | Cell Line | Substrate Analyzed | Cellular EC50 (nM) | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Total SDMA (normalized to SMD3) | Not explicitly stated, but dose-dependent reduction shown | [3] |

| Compound 17 | LNCaP (Prostate Cancer) | Global H4R3me2s | Dose-dependent reduction observed | [4] |

| EPZ015938 | OPM2, JJN3, AMO1, XG7 (Multiple Myeloma) | Global SDMA | Dose-dependent reduction observed | [5] |

Key Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of PRMT5 inhibitor activity. The following sections provide methodologies for key biochemical and cellular assays.

Biochemical PRMT5 Methyltransferase Assay (Radioactive)

This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a peptide or protein substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Substrate: e.g., Biotinylated Histone H4 peptide (H4-15)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

PRMT5 inhibitor (e.g., PRMT5-IN-46)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of the PRMT5 inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer, the PRMT5/MEP50 enzyme complex, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate and [³H]-SAM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).

-

To capture the biotinylated and methylated substrate, add streptavidin-coated SPA beads or transfer the reaction to a streptavidin-coated filter plate.

-

Incubate to allow for binding.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[1]

Cellular Symmetric Dimethylation Assay (Western Blot)

This method assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylation on specific cellular substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s).

Materials:

-

Cell line of interest (e.g., MCF-7, Z-138)

-

PRMT5 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-symmetric dimethylarginine (sDMA) antibody (e.g., SYM10, pan-SDMA)

-

Anti-H4R3me2s antibody

-

Antibody against the total protein of the substrate (e.g., anti-SmD3, anti-Histone H4)

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-sDMA or anti-H4R3me2s) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control.

-

Quantify the band intensities and calculate the reduction in symmetric dimethylation relative to the vehicle-treated control to determine the EC50.[3][4]

Visualizations of Pathways and Workflows

Diagrams are provided to visually represent key concepts related to PRMT5 function and the experimental assessment of its inhibitors.

References

- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PRMT5-IN-46 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncogenic driver in a multitude of human cancers. Its enzymatic activity, leading to the symmetric dimethylation of arginine residues on both histone and non-histone proteins, plays a pivotal role in regulating key cellular processes that are often dysregulated in cancer, including cell cycle progression, RNA splicing, and signal transduction. Consequently, the development of small molecule inhibitors targeting PRMT5 has become a promising therapeutic strategy. This technical guide provides an in-depth overview of a specific PRMT5 inhibitor, PRMT5-IN-46, detailing its impact on cancer cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of oncology, drug discovery, and development.

Introduction to PRMT5 in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[1] This post-translational modification is a crucial regulatory mechanism for numerous cellular functions.[1] In the context of cancer, PRMT5 is frequently overexpressed and its elevated activity is associated with poor prognosis in a wide range of malignancies, including but not limited to, breast cancer, lung cancer, colorectal cancer, and glioblastoma.[2]

The oncogenic role of PRMT5 is multifaceted. It influences gene expression by methylating histones, leading to the transcriptional repression of tumor suppressor genes.[3] Furthermore, PRMT5-mediated methylation of non-histone proteins can modulate critical signaling pathways that drive cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.[4] PRMT5 also plays an essential role in the proper functioning of the spliceosome, and its inhibition can lead to splicing defects and the production of non-functional proteins, ultimately inducing apoptosis in cancer cells.[5] Given its central role in tumorigenesis, PRMT5 represents a compelling therapeutic target for the development of novel anti-cancer agents.[6]

This compound: A Novel Inhibitor of PRMT5

This compound, also referred to as compound 278 in patent literature, is a small molecule inhibitor of PRMT5.[7] It has been identified as a compound with the potential to treat proliferative diseases, metabolic disorders, and blood diseases.[7]

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PRMT5. While the precise binding mode is not detailed in publicly available literature, it is understood to interfere with the methyltransferase function of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates. This disruption of PRMT5's catalytic activity is the primary mechanism through which this compound impacts cancer cell proliferation.

Quantitative Analysis of Anti-Proliferative Activity

The inhibitory potency of this compound has been characterized through biochemical assays. The following table summarizes the available quantitative data.

| Compound | Assay Type | Target | IC50 (μM) | Reference |

| This compound | Biochemical Assay | PRMT5 | 1 - 10 | [7] |

Table 1: In vitro inhibitory activity of this compound against PRMT5.

Impact on Cancer Cell Signaling Pathways

Inhibition of PRMT5 by small molecules like this compound can have profound effects on various signaling pathways that are critical for cancer cell proliferation and survival. While specific studies on this compound's pathway effects are not yet published, the known functions of PRMT5 allow us to infer the likely consequences of its inhibition.

Cell Cycle Regulation

PRMT5 is a key regulator of cell cycle progression. It has been shown to control the expression of genes involved in the G1/S transition. Inhibition of PRMT5 is expected to induce cell cycle arrest, thereby halting the proliferation of cancer cells.

Regulation of Apoptosis

PRMT5 can also influence apoptosis by regulating the expression of pro- and anti-apoptotic genes. By inhibiting PRMT5, it is plausible that the balance is shifted towards apoptosis, leading to cancer cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PRMT5 inhibitors like this compound. These protocols are based on standard methodologies in the field.

PRMT5 Enzymatic Assay (Biochemical IC50 Determination)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Substrate peptide (e.g., derived from histone H4)

-

This compound or other test compounds

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrate peptide, and the PRMT5/MEP50 enzyme complex.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based IC50 Determination)

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and calculate the percent viability for each concentration.

-

Determine the IC50 value by plotting the percent viability against the compound concentration.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins, such as PRMT5 substrates or markers of signaling pathways, following treatment with an inhibitor.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SDMA, anti-p-Akt, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of PRMT5 in cancer biology. Its ability to inhibit PRMT5's enzymatic activity provides a means to probe the downstream consequences of this inhibition on cancer cell proliferation, cell cycle progression, and apoptosis. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of targeting PRMT5 in cancer. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to identify predictive biomarkers for patient stratification. The continued development of potent and selective PRMT5 inhibitors holds great promise for the future of oncology.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014100695A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. This compound-参数-厂家-仪器谱 [ibook.antpedia.com]

- 5. Novel PRMT5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZNF692 promotes cell proliferation, invasion and migration of human prostate cancer cells by targeting the EMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2014100695A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

Investigating the Biological Function of PRMT5 with the Chemical Probe PRMT5-IN-46: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that plays a pivotal role in a myriad of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the investigation of PRMT5's biological functions utilizing the specific chemical probe, PRMT5-IN-46.

This compound, also identified as compound 278 in patent literature, is a small molecule inhibitor of PRMT5.[1] Understanding its mechanism of action and employing it in well-defined experimental settings are crucial for elucidating the precise roles of PRMT5 in health and disease. This document outlines key experimental protocols, summarizes available quantitative data, and provides visual representations of relevant signaling pathways to facilitate further research and drug development efforts targeting PRMT5.

This compound: A Chemical Probe for Functional Studies

This compound serves as a valuable tool for interrogating the biological activities of PRMT5. By inhibiting its methyltransferase activity, researchers can dissect the downstream consequences on cellular signaling, gene expression, and overall cell fate.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant PRMT5 inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound | PRMT5 | 1-10 | Biochemical Assay | [1] |

Table 2: Cellular Activity of a Structurally Related PRMT5 Inhibitor (Compound 46)

| Cell Line | Assay Type | Effect | Concentration (μM) | Reference |

| D-9 | Immunofluorescence | Selective inhibition of symmetric arginine methylation | 50 | [2] |

| Lymphoma | Cell Viability | Significant inhibition of cell viability (24h) | 20 - 40 | [2] |

| Normal B | Cell Viability | Mild effect on cell viability (72h) | 100 | [2] |

Key Signaling Pathways Modulated by PRMT5

PRMT5 is a central node in several critical signaling pathways that govern cell proliferation, survival, and differentiation. Its inhibition by probes like this compound can lead to the modulation of these pathways, offering insights into potential therapeutic interventions.

PRMT5 and the WNT/β-catenin Signaling Pathway

PRMT5 has been shown to promote the WNT/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. PRMT5 can epigenetically silence antagonists of this pathway, leading to increased levels of active β-catenin and the transcription of its target genes involved in cell proliferation.

Caption: PRMT5-mediated regulation of the WNT/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological function of PRMT5 using this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the levels of PRMT5 and its downstream targets, as well as markers of cellular pathways, following treatment with this compound.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-symmetric dimethylarginine (SDMA), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow for Investigating PRMT5 Function

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on a cellular level.

Caption: A generalized experimental workflow for studying PRMT5 function using this compound.

Conclusion

This compound is a valuable chemical tool for dissecting the multifaceted roles of PRMT5 in cellular biology. While the publicly available data on this specific inhibitor is still emerging, the provided information on its inhibitory activity, coupled with the detailed experimental protocols and an understanding of the key signaling pathways regulated by PRMT5, offers a solid foundation for researchers. Further investigations using this compound will undoubtedly contribute to a deeper understanding of PRMT5's function and its potential as a therapeutic target in various diseases. It is imperative for researchers to carefully optimize the described protocols for their specific experimental systems to generate robust and reproducible data.

References

Preliminary Studies on PRMT5 Inhibitors in Leukemia Models: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in various leukemia models. While specific data for a compound designated "PRMT5-IN-46" is not prominently available in the reviewed literature, this document synthesizes the existing preliminary data from studies on other potent and selective PRMT5 inhibitors. The methodologies, quantitative outcomes, and mechanistic insights presented herein are representative of the current understanding of PRMT5 inhibition as a therapeutic strategy in leukemia.

Core Findings and Data Summary

PRMT5 is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression and hyperactivity have been linked to the pathogenesis of various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Chronic Myelogenous Leukemia (CML).[1][2][3][4] Inhibition of PRMT5 has emerged as a promising therapeutic avenue, with several small molecule inhibitors demonstrating significant anti-leukemic activity in preclinical models.[1][5][6][7]

Quantitative Data on the Efficacy of PRMT5 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of various PRMT5 inhibitors in leukemia models.

Table 1: In Vitro Activity of PRMT5 Inhibitors in Leukemia Cell Lines

| Inhibitor | Cell Line | Leukemia Type | Assay | Endpoint | Result | Reference |

| EPZ015666 | MOLM13 | MLL-fusion AML | Growth Inhibition | IC50 | < 0.1 µM | [5] |

| JNJ-64619178 | Various AML cell lines | NPM1mut and KMT2A-r AML | Growth Inhibition | IC50 | < 2 nM | [8] |

| GSK3326595 | Various AML cell lines | NPM1mut and KMT2A-r AML | Growth Inhibition | IC50 | < 100 nM | [8] |

| HLCL-61 | MV4-11, THP-1 | AML | Proliferation (MTS Assay) | IC50 | Dose-dependent decrease | [6][7] |

| HLCL-61 | Primary AML blasts | AML | Proliferation (MTS Assay) | IC50 | Dose-dependent decrease | [6][7] |

| PJ-68 | K562 | CML | Cell Viability | - | Significant reduction | [3] |

| PJ-68 | Primary CML CD34+ cells | CML | Cell Viability | - | Significant reduction | [3] |

Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Leukemia Xenograft Models

| Inhibitor | Animal Model | Leukemia Model | Key Findings | Reference |

| C220 | NSG-B2m mice | KMT2A rearranged Pediatric AML PDX | Controlled leukemia progression, significantly improved median survival | [9] |

| GSK3326595 | - | NPM1mut AML PDX | Significantly improved survival | [8] |

| JNJ-64619178 + Menin Inhibitor | - | NPM1mut AML Xenograft | Significantly reduced leukemia burden, enhanced survival | [8] |

| PRMT5 shRNA | C57BL/6 mice | CML | Inhibited in vivo growth of Leukemia Stem Cells, prolonged survival | [3][4] |

| THP-1/PRMT5 overexpression | NSG mice | AML Xenograft | Shorter survival compared to control (median 60 vs. 88 days) | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the core experimental protocols employed in the cited studies.

Cell Viability and Proliferation Assays (MTS Assay)

-

Cell Seeding: Leukemia cell lines (e.g., MV4-11, THP-1) or primary patient blasts are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are incubated with varying concentrations of the PRMT5 inhibitor (e.g., HLCL-61) or DMSO as a vehicle control for 24, 48, and 72 hours.[6][7]

-

MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Reading: Plates are incubated for a specified time to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to calculate the percentage of cell death and the half-maximal inhibitory concentration (IC50).[7]

Western Blotting

-

Cell Lysis: Leukemia cells treated with a PRMT5 inhibitor or control are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as PRMT5, symmetrically dimethylated H3 (H3R8me2), H4 (H4R3me2), and Sp1.[6] Loading controls like GAPDH or Actin are used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Leukemia cell lines are treated with the PRMT5 inhibitor or DMSO for a specified duration (e.g., 48 hours).[7]

-

Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic, and PI-positive cells are identified as necrotic or late apoptotic.

-

Data Interpretation: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) is quantified to assess the induction of programmed cell death.[7]

In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., NSG or NSG-B2m) are used to prevent rejection of human leukemia cells.[6][9]

-

Cell Implantation: Patient-derived xenograft (PDX) cells or human leukemia cell lines (e.g., THP-1) are injected intravenously into the mice.[6][9]

-

Disease Monitoring: Leukemia engraftment and progression are monitored by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.[9]

-

Treatment: Once the leukemia is established, mice are randomized into treatment and control groups. The PRMT5 inhibitor (e.g., C220) is administered orally or via another appropriate route at a specified dose and schedule.[9]

-

Efficacy Evaluation: The anti-leukemic efficacy is assessed by monitoring leukemia burden in the peripheral blood, bone marrow, and spleen, as well as by Kaplan-Meier survival analysis.[8][9]

Mechanistic Insights and Signaling Pathways

PRMT5 inhibition impacts multiple cellular processes that are critical for leukemia cell survival and proliferation.

Regulation of Gene Expression and Splicing

PRMT5 plays a significant role in gene expression through the methylation of histones. For instance, it can repress the expression of tumor suppressor genes.[10] In AML, PRMT5 has been shown to interact with the transcription factor Sp1 to silence the expression of miR-29b, a microRNA with anti-leukemic properties.[6] This silencing leads to increased levels of Sp1, which in turn promotes the transcription of the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver in many cases of AML.[6][11] Furthermore, PRMT5 is involved in the regulation of mRNA splicing, and its inhibition can lead to widespread splicing changes that are detrimental to cancer cells.[2]

Impact on Cell Cycle and Apoptosis

Inhibition of PRMT5 has been shown to induce cell cycle arrest and apoptosis in leukemia cells.[5] One mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to a block in cell cycle progression.[5]

Wnt/β-catenin Signaling in CML

In CML, a positive feedback loop exists between the BCR-ABL oncoprotein and PRMT5.[3][4] PRMT5 activates the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of leukemia stem cells (LSCs).[3] PRMT5 achieves this by upregulating the expression of Dishevelled homolog 3 (DVL3), a key component of the Wnt pathway.[3][10]

Visualizations of Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

Caption: PRMT5-mediated signaling pathway in Acute Myeloid Leukemia.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. onclive.com [onclive.com]

- 3. Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia [jci.org]

- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT5 function and targeting in cancer [cell-stress.com]

Methodological & Application

Application Notes and Protocols for Utilizing PRMT5-IN-46 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers and other proliferative diseases, making it an attractive therapeutic target. PRMT5-IN-46 is a small molecule inhibitor of PRMT5 with an IC50 value in the 1-10 μM range.[1][2] These application notes provide a detailed protocol for using this compound in Western blot experiments to assess its impact on PRMT5 activity and downstream signaling pathways.

Mechanism of Action and Key Downstream Targets

PRMT5 exerts its cellular functions through the methylation of a variety of substrates. Inhibition of PRMT5 with small molecules like this compound is expected to decrease the symmetric dimethylation of its targets. A primary and well-established biomarker for PRMT5 activity is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[3] Additionally, PRMT5 has been shown to regulate several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and ERK signaling pathways.[4] Therefore, Western blot analysis can be employed to monitor the levels of H4R3me2s as a direct readout of PRMT5 inhibition and to assess the impact on downstream signaling cascades.

Data Presentation

The following table provides a template for summarizing quantitative data from a Western blot experiment designed to evaluate the effects of this compound.

| Treatment Group | Concentration (µM) | H4R3me2s (Normalized Intensity) | p-AKT (Ser473) (Normalized Intensity) | Total AKT (Normalized Intensity) | p-ERK1/2 (Thr202/Tyr204) (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound | 1 | 0.75 | 0.80 | 0.98 | 0.85 | 1.02 |

| This compound | 5 | 0.40 | 0.55 | 1.01 | 0.60 | 0.99 |

| This compound | 10 | 0.15 | 0.25 | 0.99 | 0.30 | 1.00 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cancer cell line of interest (e.g., A549 non-small cell lung cancer cells, MCF-7 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Treatment: The following day, treat the cells with this compound at a range of concentrations (e.g., 1, 5, 10 µM) based on its known IC50 of 1-10 µM.[1][2] A vehicle control (e.g., DMSO) should be included, with the final concentration not exceeding 0.1% to avoid solvent-induced effects.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal treatment time should be determined empirically. For initial experiments, a 48-hour incubation is a reasonable starting point.

Preparation of Cell Lysates

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Assay: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading for the subsequent Western blot analysis.

Western Blotting

-

Sample Preparation: Mix the normalized cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Rabbit anti-H4R3me2s

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT (pan)

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.

Mandatory Visualizations

Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.

Caption: Experimental workflow for Western blot analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of PRMT5 Inhibitors

A Comprehensive Guide for Researchers in Drug Development

These application notes provide detailed protocols and study design considerations for the in vivo evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While specific in vivo dosage and administration data for the compound designated as PRMT5-IN-46 are not extensively available in the public domain, this document leverages data from the well-characterized and structurally similar PRMT5 inhibitor, EPZ015666 (also known as GSK3235025), to provide representative protocols and guidance for preclinical studies. This compound is a known inhibitor of PRMT5 with an IC50 in the range of 1-10 μM[1][2].

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene expression, RNA splicing, DNA damage repair, and cell cycle progression.[3][4] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[5][6] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby inducing anti-tumor effects.[7]

Quantitative Data Summary: In Vivo Studies of a Representative PRMT5 Inhibitor (EPZ015666/GSK3235025)

The following tables summarize quantitative data from in vivo studies of the potent and selective PRMT5 inhibitor EPZ015666/GSK3235025, which can serve as a reference for designing studies with other PRMT5 inhibitors like this compound.

Table 1: In Vivo Efficacy Studies of EPZ015666 in Mantle Cell Lymphoma (MCL) Xenograft Models [8]

| Parameter | Z-138 Xenograft Model | Maver-1 Xenograft Model | Granta-519 Xenograft Model |

| Animal Model | Severe Combined Immunodeficiency (SCID) mice | Severe Combined Immunodeficiency (SCID) mice | Severe Combined Immunodeficiency (SCID) mice |

| Cell Line | Z-138 (MCL) | Maver-1 (MCL) | Granta-519 (MCL) |

| Drug | EPZ015666 (GSK3235025) | EPZ015666 (GSK3235025) | EPZ015666 (GSK3235025) |

| Dosage | 25, 50, 100, 200 mg/kg | 25, 50, 100, 200 mg/kg | 200 mg/kg |

| Administration | Oral gavage, twice daily (BID) | Oral gavage, twice daily (BID) | Oral gavage, twice daily (BID) |

| Study Duration | 21 days | 21 days | 18 days |

| Tumor Growth Inhibition (TGI) | >93% at 200 mg/kg BID | >70% at 200 mg/kg BID | 45% at 200 mg/kg BID |

Table 2: Pharmacokinetic Profile of EPZ015666 in Mice [8]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Animal Model | Male CD-1 mice | Male CD-1 mice |

| Dosage | 2 mg/kg | 10 mg/kg |

| Formulation | 20% N-N-dimethylacetamide in water | 20% N-N-dimethylacetamide in water |

| Bioavailability | Not Applicable | Orally bioavailable |

Experimental Protocols

Protocol 1: General In Vivo Solid Tumor Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[7]

Materials:

-

Immunocompromised mice (e.g., athymic nude, NOD/SCID, or NSG)[9]

-

Cancer cell line of interest

-

Sterile PBS or cell culture medium

-

Matrigel (optional)

-

Vehicle and PRMT5 inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: a. Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor engraftment.[7][9] b. Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.[7]

-

Tumor Growth and Randomization: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

-

Compound Administration: a. Administer the PRMT5 inhibitor or vehicle to the respective groups based on the predetermined dosing schedule (e.g., daily oral gavage).[7]

-

Monitoring and Measurement: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7] b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.

-

Endpoint and Analysis: a. Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Protocol 2: Western Blot Analysis for PRMT5 Target Engagement

This protocol is designed to confirm that the PRMT5 inhibitor is engaging its target in vivo by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as histone H4 at arginine 3 (H4R3me2s).[7]

Materials:

-

Tumor tissue lysates from the in vivo study

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-sDMA (e.g., anti-H4R3me2s), anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: a. Homogenize excised tumor tissues in ice-cold lysis buffer. b. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Prepare protein samples and load equal amounts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane and then incubate with the primary antibody against the sDMA mark. b. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescent substrate.

-

Analysis: a. Strip the membrane and re-probe with an antibody against the total protein (e.g., total Histone H4) as a loading control. b. Quantify the band intensities and normalize the sDMA signal to the total protein signal to determine the extent of target inhibition.[7]

Visualizations

PRMT5 Signaling and Mechanism of Action

The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanism of its inhibition. PRMT5, in complex with its binding partner MEP50, symmetrically dimethylates various histone and non-histone substrates. This activity impacts gene transcription, RNA splicing, and other signaling pathways. PRMT5 inhibitors block this catalytic activity, leading to anti-tumor effects.

Caption: PRMT5 Signaling Pathway and Inhibition.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a PRMT5 inhibitor.

Caption: In Vivo Xenograft Study Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-46: A Tool for Investigating Alternative Splicing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, DNA damage repair, and, notably, pre-mRNA splicing.[1][2] Elevated PRMT5 expression is observed in various cancers, making it a compelling target for therapeutic intervention.[5] PRMT5-IN-46 is a small molecule inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) in the range of 1-10 μM.[6] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the role of PRMT5 in alternative splicing.

Mechanism of Action in Alternative Splicing

PRMT5's role in splicing is multifaceted. It is a key component of the methylosome, a complex responsible for the symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[7] This methylation is crucial for the proper assembly and maturation of the spliceosome.[8] Inhibition of PRMT5 leads to a reduction in Sm protein methylation, impairing spliceosome function and resulting in widespread changes in alternative splicing.[9][10] These changes often manifest as exon skipping, intron retention, and the usage of alternative 5' and 3' splice sites.[1][11]

Furthermore, PRMT5 can also influence splicing through the methylation of histone tails, which can epigenetically regulate the transcription rate and co-transcriptional splicing.[10][11] For instance, PRMT5-mediated histone methylation can recruit other factors that influence splice site selection.[11]

Data Presentation

The following tables summarize quantitative data on the effects of PRMT5 inhibition on alternative splicing, based on studies with various PRMT5 inhibitors. While specific data for this compound is limited, these tables provide an expected range of outcomes.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 | Reference |

| This compound | PRMT5 | 1-10 μM | [6] |

Table 2: Representative Changes in Alternative Splicing Events upon PRMT5 Inhibition

| Splicing Event Type | Percentage of Total Events (Cell Line Dependent) | Reference |

| Skipped Exons (Cassette Exons) | ~54% | [11] |

| Mutually Exclusive Exons | ~32% | [11] |

| Retained Introns | ~4-10% | [1][11] |

| Alternative 5' Splice Sites | Variable | [1] |

| Alternative 3' Splice Sites | Variable | [1] |

Table 3: Examples of Genes with Altered Splicing upon PRMT5 Inhibition

| Gene | Function | Observed Splicing Change | Consequence | Reference |

| DIABLO, BIM, ACIN1, CFLAR | Apoptosis Regulation | Exon skipping | Compromised apoptotic activity | [5] |

| TCF3 | EMT and Invasion | Alternative exon usage | Production of pro-invasive isoform | [11] |

| DNA Repair Genes | DNA Damage Response | Differentially Spliced Exons | Impaired DNA repair | [12] |

| TIP60/KAT5 | Histone Acetyltransferase, DNA Repair | Aberrant splicing (Exon 5 exclusion) | Impaired acetyltransferase activity and homologous recombination | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on alternative splicing.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cancer cell line of interest (e.g., breast cancer, neuroblastoma, or melanoma cell lines) in appropriate cell culture flasks or plates. Allow cells to adhere and reach 60-70% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 1 µM to 20 µM to cover the IC50). Include a vehicle control (DMSO) in all experiments.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effects on PRMT5 activity and downstream splicing events.

Protocol 2: RNA Extraction and Quality Control

-

Cell Lysis and RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.

-

RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of >8 is recommended for downstream applications like RNA sequencing.

Protocol 3: Analysis of Alternative Splicing by RT-PCR

This method is suitable for validating splicing changes in specific genes of interest.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Primer Design: Design PCR primers that flank the alternative splicing event of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon. This will allow for the amplification of different splice isoforms.

-

PCR Amplification: Perform PCR using the designed primers and the synthesized cDNA as a template.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of multiple bands will indicate different splice isoforms. The intensity of the bands can be quantified to estimate the relative abundance of each isoform.

-

Quantitative RT-PCR (qRT-PCR): For a more quantitative analysis, design primers specific to each splice isoform. Perform qRT-PCR to determine the relative expression levels of each isoform.

Protocol 4: Global Analysis of Alternative Splicing by RNA Sequencing (RNA-Seq)

This method provides a genome-wide view of the changes in alternative splicing.

-

Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing with a read length of at least 100 bp is recommended for splicing analysis.

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Splicing Analysis: Use specialized software like rMATS, DEXSeq, or MAJIQ to identify and quantify differential alternative splicing events between the this compound treated and control samples.[13] These tools can identify various types of splicing events, including skipped exons, retained introns, and alternative splice sites.